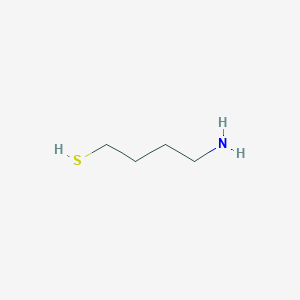

4-aminobutane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminobutane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c5-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRRYXTXJAZPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175332 | |

| Record name | 1-Butanethiol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21100-03-8 | |

| Record name | 4-Amino-1-butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21100-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanethiol, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021100038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanethiol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-aminobutane-1-thiol IUPAC name and synonyms

The following technical guide provides an in-depth analysis of 4-aminobutane-1-thiol, structured for researchers and drug development professionals.

The Bifunctional Linker for Surface Chemistry and Antibody-Drug Conjugates

Executive Summary

4-Aminobutane-1-thiol (also known as 4-mercaptobutylamine) is a linear, bifunctional C4 alkyl chain terminated by a primary amine (-NH₂) and a thiol (-SH) group.[1] It serves as a critical "molecular bridge" in nanotechnology and bioconjugation. Its specific chain length (four carbons) offers a distinct steric advantage over shorter analogues like cysteamine (C2), providing sufficient flexibility for self-assembled monolayers (SAMs) on gold surfaces and reducing steric hindrance in antibody-drug conjugate (ADC) linkers. This guide details its nomenclature, physicochemical properties, synthesis pathways, and applications in high-precision chemical biology.

Nomenclature & Chemical Identity

Precise identification is essential for regulatory filing and database searching.

| Parameter | Detail |

| IUPAC Name | 4-Aminobutane-1-thiol |

| Common Synonyms | 4-Mercaptobutylamine; 1-Amino-4-mercaptobutane; 4-Aminobutanethiol |

| CAS Registry Number | 21100-03-8 (Free base)31098-39-2 (Hydrochloride salt) |

| Molecular Formula | C₄H₁₁NS |

| SMILES | NCCCCS |

| InChI Key | RIRRYXTXJAZPMP-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the ionization state of 4-aminobutane-1-thiol is critical for optimizing conjugation reactions (pH control).

Key Properties

| Property | Value | Notes |

| Molecular Weight | 105.20 g/mol | Free base |

| Molecular Weight | 141.66 g/mol | Hydrochloride salt (most common commercial form) |

| Physical State | Solid (HCl salt) / Liquid (Free base) | Hygroscopic; store under inert gas. |

| Boiling Point | ~180 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | High in H₂O, DMSO, MeOH | Low solubility in non-polar solvents (Hexane). |

Acid-Base Dissociation (pKa)

Unlike shorter aminothiols (e.g., cysteamine), the C4 spacer reduces the inductive effect between the amine and thiol groups.

-

Thiol (-SH): pKa ≈ 10.0 – 10.5 (Typical for primary alkyl thiols).

-

Amine (-NH₃⁺): pKa ≈ 10.5 – 10.8.

-

Zwitterionic Behavior: At physiological pH (7.4), the molecule exists primarily as a zwitterion (

is not favored; rather-

Implication: To execute thiol-specific reactions (e.g., maleimide conjugation), the pH must be adjusted to 7.0–8.0 to generate sufficient thiolate nucleophile (

) without deprotonating the amine entirely.

-

Synthesis & Preparation Strategies

Direct handling of free aminothiols is challenging due to rapid oxidation to disulfides. Two primary strategies are employed to generate high-purity 4-aminobutane-1-thiol.

Method A: The Thioacetate Hydrolysis (Recommended)

This method protects the sulfur during synthesis, preventing premature oxidation.

-

Precursor: 4-Chlorobutylamine or N-(4-bromobutyl)phthalimide.

-

Displacement: Reaction with Potassium Thioacetate (KSAc) in DMF yields the S-acetyl protected intermediate.

-

Deprotection: Acidic or basic hydrolysis releases the free thiol immediately prior to use.

Method B: Disulfide Reduction (Storage Form)

Commercial suppliers often provide the oxidized disulfide dimer, Bis(4-aminobutyl)disulfide , which is indefinitely stable.

-

Reduction: Treat the disulfide with TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).

-

Purification: Remove the reducing agent (if DTT is used) or use immobilized TCEP to obtain pure monomeric thiol.

Synthesis Workflow Diagram

The following diagram illustrates the pathway from a bromo-phthalimide precursor, ensuring amine protection during sulfur introduction.

Figure 1: Synthesis of 4-aminobutane-1-thiol via the Gabriel Synthesis modification, ensuring protection of the amine group while introducing the thiol moiety.

Reactivity & Applications in Drug Development

The C4 spacer makes this molecule an ideal "linker" that minimizes steric clashes between the payload and the carrier.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker stability determines the therapeutic index. 4-aminobutane-1-thiol is used to introduce a thiol handle onto drugs that lack one (e.g., via amide bond formation with the amine end), allowing subsequent conjugation to antibody cysteines or maleimide linkers.

-

Mechanism: The amine end (

) reacts with an NHS-ester activated drug payload. The free thiol ( -

Advantage: The butane spacer is hydrophobic enough to facilitate membrane permeability of the metabolite after lysosomal cleavage, yet short enough to prevent aggregation.

Self-Assembled Monolayers (SAMs)

On gold (Au) surfaces, 4-aminobutane-1-thiol forms dense, ordered monolayers.

-

Orientation: The Sulfur atom binds to Au(111).

-

Functionalization: The terminal Amine (

) points away from the surface, providing a reactive handle for immobilizing DNA, proteins, or biosensing elements via EDC/NHS coupling.

Conjugation Logic Diagram

The following diagram details the logic flow for using 4-aminobutane-1-thiol to link a drug payload to an antibody.

Figure 2: Bioconjugation workflow utilizing 4-aminobutane-1-thiol as a heterobifunctional crosslinker to attach a cytotoxic payload to an antibody.

Safety & Handling Protocols

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

Storage

-

Oxidation Sensitivity: Thiols oxidize to disulfides in air.

-

Protocol: Store the Hydrochloride salt at -20°C under Argon or Nitrogen.

-

Reconstitution: Use degassed buffers (freeze-pump-thaw cycled) containing 1-5 mM EDTA to chelate trace metals that catalyze oxidation.

Toxicity

While not classified as highly toxic, aminothiols can mimic biological signaling molecules. Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem. (n.d.).[2][3] 4-Aminobutane-1-thiol hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides. Life (Basel). Retrieved from [Link]

Sources

4-Aminobutane-1-thiol (CAS 21100-03-8): A Bifunctional Linker for Bioconjugation and Surface Chemistry

Part 1: Executive Summary

4-Aminobutane-1-thiol (CAS 21100-03-8), often utilized in its hydrochloride salt form (CAS 31098-39-2), is a critical bifunctional linker in the fields of nanomedicine, surface chemistry, and bioconjugation. Characterized by a linear four-carbon alkyl chain separating a primary amine and a thiol group, this molecule serves as a "molecular bridge." Its unique architecture allows for the orthogonal coupling of metal surfaces (via the thiol) to biomolecules (via the amine), or the creation of reversible disulfide crosslinks in hydrogels and antibody-drug conjugates (ADCs).

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and experimental applications, designed for researchers requiring high-fidelity data for assay development and drug delivery systems.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]

The utility of 4-Aminobutane-1-thiol stems from the distinct reactivity profiles of its two terminal groups. The thiol (-SH) is a soft nucleophile with high affinity for noble metals (Au, Ag) and susceptibility to oxidative coupling, while the amine (-NH2) is a hard nucleophile reactive towards activated esters and aldehydes.

Table 1: Physicochemical Properties[5]

| Property | Data | Notes |

| Chemical Name | 4-Aminobutane-1-thiol | Synonyms: 4-Mercaptobutylamine, 1-Amino-4-mercaptobutane |

| CAS Number | 21100-03-8 (Free Base) | 31098-39-2 (Hydrochloride Salt) |

| Molecular Formula | Salt: | |

| Molecular Weight | 105.20 g/mol | Salt: 141.66 g/mol |

| Physical State | Colorless to pale yellow liquid/low-melting solid | Salt is a white crystalline solid (preferred for storage) |

| Solubility | Soluble in water, ethanol, DMSO | Free base oxidizes rapidly in basic aqueous solution |

| pKa (Estimated) | ~10.5 (Amine), ~8.5 (Thiol) | Values typical for primary alkyl amines and thiols |

| Stability | Air-sensitive (oxidizes to disulfide) | Store under inert gas ( |

Part 3: Synthesis & Manufacturing[8][9][10]

High-purity synthesis of aminothiols is challenging due to the tendency of the product to cyclize or polymerize. The most robust laboratory-scale synthesis employs phthalimide protection to prevent side reactions during the introduction of the sulfur moiety.

Mechanistic Pathway: The Phthalimide/Thiourea Route

-

Protection: 4-Bromobutanol is reacted with potassium phthalimide to mask the amine.

-

Activation: The alcohol is converted to a leaving group (tosylate or bromide).[1]

-

Thiolation: Thiourea displaces the leaving group, forming an isothiouronium salt.

-

Deprotection: Alkaline hydrolysis releases both the amine and the thiol.

Visualization: Synthesis Workflow

Part 4: Mechanistic Pharmacology & Functional Chemistry

In drug development, CAS 21100-03-8 is rarely the active pharmaceutical ingredient (API) itself but rather a functional tool . Its mechanism of action is defined by its role in conjugation chemistries.

Thiol-Gold Self-Assembled Monolayers (SAMs)

The sulfur atom forms a semi-covalent dative bond with gold surfaces (

Disulfide Bridging

In oxidative environments, two molecules of 4-aminobutane-1-thiol dimerize to form Cystamine analogues. This reaction is reversible in the presence of reducing agents (e.g., DTT, TCEP), making it ideal for designing redox-responsive drug delivery systems where a payload is released inside the reducing environment of a cancer cell.

Visualization: Bioconjugation Logic

Part 5: Experimental Protocols

Protocol A: Functionalization of Gold Nanoparticles (AuNPs)

Objective: To coat Citrate-stabilized AuNPs with amine groups for subsequent protein attachment.

Materials:

-

Citrate-capped AuNPs (e.g., 20 nm diameter).

-

4-Aminobutane-1-thiol HCl (10 mM aqueous solution).

-

Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

-

Preparation: Dilute the AuNP solution to ~1 nM concentration.

-

Ligand Exchange: Add the thiol solution to the AuNPs at a molar excess of 5000:1 (Thiol:AuNP).

-

Note: The large excess drives the displacement of the weak citrate ligands.

-

-

Incubation: Stir gently at room temperature for 12 hours under darkness (to prevent photo-oxidation).

-

Purification: Centrifuge at 12,000 x g for 20 minutes. Discard supernatant. Resuspend the pellet in PBS. Repeat 3 times to remove unbound thiol.

-

Validation: Measure Zeta Potential. A shift from negative (citrate) to positive (amine) indicates successful functionalization.

Protocol B: Ellman’s Test for Thiol Quantification

Objective: To verify the purity of the 4-Aminobutane-1-thiol reagent before use.

Principle: DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) reacts with free thiols to release TNB2-, which absorbs strongly at 412 nm.

-

Reagent Prep: Dissolve 4 mg DTNB in 1 mL Reaction Buffer (0.1 M sodium phosphate, pH 8.0, 1 mM EDTA).

-

Assay: Mix 50 µL of sample (dissolved in buffer) with 50 µL of DTNB solution and 2.5 mL of Reaction Buffer.

-

Incubation: Incubate at room temperature for 15 minutes.

-

Measurement: Read absorbance at 412 nm. Calculate concentration using the extinction coefficient of TNB (

).

Part 6: Safety & Handling

Hazards:

-

Stench: Like all low-molecular-weight thiols, this compound has a potent, disagreeable skunk-like odor.[2] Always handle in a functioning fume hood.

-

Toxicity: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[3]

Storage:

-

Oxidation Risk: The free thiol oxidizes to the disulfide upon exposure to air.

-

Recommendation: Store the Hydrochloride salt at -20°C under Argon or Nitrogen. If using the free base, use immediately after generation or store as a dilute solution in degassed solvents.

References

-

PubChem. (2025).[3] 1-Butanethiol, 4-amino- (Compound Summary).[3][4] National Library of Medicine. [Link]

-

Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170. [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/Thiol chemistry protocols).

Sources

4-aminobutane-1-thiol molecular weight and formula

Operational Frameworks for Surface Chemistry and Bioconjugation

Executive Summary

4-Aminobutane-1-thiol (4-ABT) is a critical heterobifunctional linker used extensively in nanotechnology and surface science.[1] Its primary utility lies in its ability to bridge the interface between inorganic substrates (specifically Gold, Silver, and Copper) and organic biological systems.[1] By forming robust Self-Assembled Monolayers (SAMs) via the thiol moiety, it presents a reactive primary amine to the bulk phase, enabling the covalent attachment of proteins, DNA, or other ligands.[1]

This guide provides a rigorous technical profile of 4-ABT, focusing on the distinction between its free base and hydrochloride salt forms, stability protocols, and validated workflows for SAM formation.[1]

Part 1: Physicochemical Profile[1]

The accurate calculation of stoichiometry in surface functionalization requires a precise distinction between the free base and the commercially prevalent hydrochloride salt.[1]

Molecular Identity Table[1][2]

| Parameter | Free Base (Pure Amine) | Hydrochloride Salt (Stabilized) |

| IUPAC Name | 4-aminobutane-1-thiol | 4-aminobutane-1-thiol hydrochloride |

| CAS Number | 21100-03-8 | 31098-39-2 |

| Formula | ||

| Molecular Weight | 105.20 g/mol | 141.66 g/mol |

| Physical State | Liquid (often viscous, foul odor) | White to off-white crystalline solid |

| Solubility | Ethanol, Organic solvents | Water, Ethanol, Methanol |

| Hygroscopicity | Low | High (Requires desiccation) |

| pKa (Approx) | N/A (Salt dissociates) |

Structural Analysis

The molecule consists of a four-carbon alkyl chain (

-

Thiol Head Group (-SH): Chemisorbs to noble metals (Au, Ag) with a bond energy of ~45 kcal/mol (Au-S).[1]

-

Amine Tail Group (-NH2): Remains exposed at the interface, typically protonated (

) at neutral pH, providing a positive surface charge unless conjugated.[1]

Part 2: Preparation & Handling Protocols

Critical Causality: The primary failure mode in 4-ABT experiments is the oxidation of the thiol group to form disulfides (cystamine analogs) prior to surface attachment.[1] This reaction is accelerated by high pH and the presence of oxygen.[1]

Protocol 1: Stock Solution Preparation (From HCl Salt)

Target Concentration: 100 mM (Stock)

-

Environment: Work within a nitrogen-purged glovebox or a fume hood using degassed solvents.[1]

-

Solvent Choice: Use absolute ethanol (anhydrous) .[1] Water is avoided for stock solutions to prevent hydrolysis-related side reactions if activated esters are added later.[1]

-

Weighing:

-

Dissolution: Add the solid to degassed ethanol. Sonicate for 30 seconds to ensure complete dissolution.

-

Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C. Stability: ~1 month.

Protocol 2: Self-Assembled Monolayer (SAM) Formation on Gold

Objective: Create a dense, amine-terminated surface.[1]

-

Substrate Cleaning:

-

Incubation:

-

Dilute the 100 mM stock to 1.0 mM in absolute ethanol.

-

Time: Incubate for 18–24 hours at room temperature in the dark.

-

Mechanism: Rapid adsorption occurs in seconds; the long incubation drives the reorganization of the alkyl chains into a thermodynamically stable, crystalline-like packed structure.[1]

-

-

Washing:

Part 3: Visualization of Workflows

Diagram 1: Surface Assembly Mechanism

This diagram illustrates the transition from free solution molecules to an organized monolayer on a gold lattice.[1]

Caption: Kinetic stages of 4-ABT self-assembly on Gold (Au). The process moves from rapid chemisorption to slow structural reorganization.[1]

Diagram 2: Bioconjugation Strategy

Once the SAM is formed, the surface amine serves as a handle for biomolecules.[1] The standard route utilizes NHS-ester chemistry.[1]

Caption: Standard workflow for coupling carboxylic acid-containing ligands to a 4-ABT modified surface using EDC/NHS activation.

Part 4: Safety & Toxicity (SDS Highlights)

Researchers must treat 4-ABT with respect to its specific hazards, which differ slightly between the free base and the salt.

-

Skin Corrosion/Irritation: Category 2.[1] The free thiol is a skin irritant.[1] The HCl salt is corrosive to mucous membranes if inhaled as dust.[1]

-

Eye Damage: Category 1. Risk of serious damage.[1] Wear chemical splash goggles.[1]

-

Odor: Like all low-molecular-weight thiols, it possesses a strong, disagreeable "rotten egg" or skunk-like odor.[1] All work must be performed in a fume hood.[1]

-

Disposal: Do not pour down the drain. Collect in a dedicated "Thiol/Sulfide" organic waste stream to prevent facility-wide odor contamination.[1]

References

-

PubChem. (2024).[1][5] 4-aminobutane-1-thiol Compound Summary. National Library of Medicine.[1] [Link]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.[1] [Link]

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989).[1] Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[1] Journal of the American Chemical Society, 111(1), 321–335.[1] [Link]

Sources

- 1. 1-Butanethiol, 4-amino- | C4H11NS | CID 30486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminobutane-1-thiol|CAS 21100-03-8|RUO [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminobutane-1-thiol hydrochloride | C4H12ClNS | CID 18509024 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: FT-IR Analysis of 4-Aminobutane-1-Thiol Functional Groups

Executive Summary

4-Aminobutane-1-thiol (ABT) is a critical bifunctional linker used extensively in surface chemistry, biosensor fabrication, and drug conjugation. Its utility lies in its orthogonality: the thiol (-SH) group anchors avidly to noble metals (Au, Ag) or reacts with maleimides, while the primary amine (-NH₂) remains available for bioconjugation via EDC/NHS chemistry.

However, ABT is chemically labile.[1] The thiol is prone to oxidative dimerization (disulfide formation), and the amine is sensitive to pH-dependent protonation (zwitterionic behavior).[1] This guide provides a rigorous, field-proven methodology for characterizing ABT using Fourier Transform Infrared (FT-IR) spectroscopy. It distinguishes between bulk analysis (QC of raw material) and surface analysis (Self-Assembled Monolayers - SAMs), offering diagnostic criteria to validate molecular integrity.

Part 1: Molecular Anatomy & Vibrational Theory[1]

To accurately interpret the spectrum of ABT, one must deconstruct the molecule into its constituent oscillators.[1] The molecule exists in two primary states relevant to analysis: the Free Base (liquid/oil) and the Hydrochloride Salt (solid).[1]

Functional Group Mapping[2]

The following diagram maps the core functional groups to their vibrational modes.

Figure 1: Vibrational mapping of 4-aminobutane-1-thiol. Note that the S-H stretch is the most critical indicator of thiol integrity versus oxidation.[1]

Part 2: Experimental Protocols

The choice of sampling technique is dictated by the physical state of the analyte.[1] Do not use KBr pellets for thiols if possible, as high pressure and moisture can induce oxidation or halogen exchange.[1]

Protocol A: Bulk Material QC (ATR-FTIR)

Target: Raw material verification (Solid HCl salt or Liquid Free Base).

Equipment:

-

FT-IR Spectrometer (e.g., Bruker Vertex or Thermo Nicolet).

-

ATR Accessory: Diamond or ZnSe crystal (Diamond preferred for durability).[1]

-

Detector: DTGS (sufficient for bulk) or MCT (for high sensitivity).

Workflow:

-

Background: Collect air background (32 scans, 4 cm⁻¹ resolution).

-

Sample Loading:

-

Measurement: Collect sample spectrum (32-64 scans).[2]

-

Cleaning: Wipe crystal with ethanol immediately.[1] Caution: Thiols are potent olfactory hazards; dispose of wipes in a sealed waste container.[1]

Protocol B: Surface Monolayer Analysis (PM-IRRAS)

Target: Validation of SAM formation on Gold surfaces.

Standard transmission or ATR is insufficient for monolayers due to the low signal-to-noise ratio. Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is required.

Workflow:

-

Substrate Prep: Use template-stripped gold (TSG) or freshly evaporated gold on mica/glass. Clean via UV/Ozone (20 min) followed by ethanol rinse.

-

Incubation: Immerse gold slide in 1 mM ABT ethanolic solution for 12–24 hours. Crucial: Perform in an inert atmosphere (N₂ glovebox) to prevent disulfide formation in solution.

-

Rinse: Rinse copiously with ethanol to remove physisorbed layers, then dry under N₂ stream.

-

Measurement:

-

Angle of Incidence: ~80° (grazing angle).

-

Modulation: Set to optimize sensitivity at 2900 cm⁻¹ (C-H region) or 1600 cm⁻¹ (Amine).

-

Scans: High count (500–1000 scans) required for S/N ratio.

-

Part 3: Spectral Interpretation & Diagnostic Bands[3]

The following data tables provide the authoritative assignments.

Diagnostic Bands (Bulk Liquid/Solid)

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Thiol (-SH) | Stretch ( | 2550 – 2600 | Weak, Sharp | The Critical Indicator. Disappears if oxidized to S-S or bound to Gold.[3] |

| Primary Amine (-NH₂) | Stretch ( | 3280 – 3380 | Medium | Appears as a doublet in free base. Broadens/shifts in HCl salts.[1] |

| Amine (-NH₂) | Scissoring ( | 1580 – 1650 | Medium | Can overlap with water bending. |

| Methylene (-CH₂-) | Asym Stretch ( | 2918 – 2926 | Strong | Position indicates chain ordering (crystalline vs. liquid). |

| Methylene (-CH₂-) | Sym Stretch ( | 2850 – 2855 | Strong | Paired with the asymmetric stretch. |

| Disulfide (S-S) | Stretch ( | 500 – 540 | Very Weak | Difficult to see in IR; Raman is preferred for this detection. |

The "Salt Shift" Phenomenon

Most commercial ABT is sold as the Hydrochloride salt (

-

Observation: The distinct N-H doublet at ~3300 cm⁻¹ disappears.[1]

-

New Feature: A broad, complex band appears between 2800 – 3100 cm⁻¹ , often overlapping the C-H stretches.[1] This is the ammonium (

) stretch.[1] -

Validation: Neutralizing the salt (e.g., with dilute NaOH) in situ will restore the sharp N-H doublet.[1]

Part 4: Troubleshooting & Artifact Analysis

As a Senior Scientist, you must distinguish between experimental error and chemical reality.

The Disappearance of the S-H Band

When the band at 2550 cm⁻¹ vanishes, it indicates one of two outcomes.[1] Use the logic flow below to determine which.

Figure 2: Diagnostic logic for S-H band analysis. In bulk samples, the loss of S-H almost always indicates degradation (oxidation).

C-H Stretching as a Conformational Probe

In SAMs, the position of the methylene peak (

-

< 2918 cm⁻¹ (Crystalline/Ordered): The chains are in an all-trans conformation, indicating a high-quality, dense monolayer.

-

> 2924 cm⁻¹ (Liquid/Disordered): The chains contain gauche defects.[1] This suggests poor packing, likely due to the bulky amine group disrupting the Van der Waals forces between the short butyl chains.[1]

Contamination Warning: Silicone Grease

A common artifact in thiol synthesis and handling is silicone grease.[1]

-

Marker: Sharp peak at 1260 cm⁻¹ (Si-CH₃).

-

Action: If this peak is present, re-purify the sample. Silicone contaminants will compete with thiols for surface sites on gold, ruining SAM quality.[1]

References

-

Porter, M. D., et al. (1987). "Spontaneously organized molecular assemblies.[1] 4. Structural characterization of n-alkyl thiol monolayers on gold by optical ellipsometry, infrared spectroscopy, and electrochemistry." Journal of the American Chemical Society.[1]

-

NIST Chemistry WebBook. "Butanethiol Infrared Spectrum." National Institute of Standards and Technology.[1]

-

Sigma-Aldrich. "4-Aminobutane-1-thiol hydrochloride Product Specification." Merck KGaA.[1]

-

Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Standard reference for S-H and N-H assignments).

-

Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Aminobutane-1-thiol

Executive Summary

4-aminobutane-1-thiol (MW: 105.16 Da) presents a unique mass spectrometric profile governed by its bifunctional nature—a primary amine and a primary thiol separated by a flexible four-carbon linker. In Electrospray Ionization (ESI), its fragmentation is not dominated by random bond cleavage but by gas-phase intramolecular nucleophilic substitution (

The fragmentation behavior is a direct readout of "neighboring group participation," where the molecule cyclizes to expel a neutral small molecule. The dominant pathway is typically the expulsion of hydrogen sulfide (

This guide details the mechanistic causality, experimental protocols for handling this oxidation-prone analyte, and the interpretation of its spectral data.

Part 1: Molecular Properties & Ionization Physics

Before analyzing the spectrum, one must understand the charge localization that drives fragmentation.

Protonation Dynamics (ESI+)

In positive mode ESI, the molecule forms the quasimolecular ion

-

Precursor Ion:

106.07 -

Protonation Site: The primary amine (

) is significantly more basic (pKa ~10.5) than the thiol ( -

Charge Localization: The proton initially resides on the nitrogen. However, under Collision-Induced Dissociation (CID) conditions, the internal energy allows proton migration (mobile proton model), facilitating nucleophilic attacks.

The Oxidation Artifact (The Dimer)

Thiols rapidly oxidize to disulfides in solution. You will frequently observe a dimer peak if the sample is not reduced.

-

Dimer Structure: Cystamine analog (

). -

Dimer Ion:

209.13. -

Diagnostic: If you see

209, your sample has oxidized. (See Experimental Protocols for mitigation).

Part 2: Fragmentation Mechanisms (The Core)

The fragmentation of 4-aminobutane-1-thiol is a competition between two cyclization pathways. The flexible butyl chain allows the functional groups to interact, leading to the expulsion of a neutral molecule.

Pathway A: Formation of Pyrrolidinium (Loss of )

Mechanism: The amine (acting as a nucleophile) attacks the carbon adjacent to the thiol group. The thiol group, protonated to

-

Precursor:

106 -

Neutral Loss: 34 Da (

) -

Product Ion:

72 (Pyrrolidinium ring) -

Likelihood: High. Nitrogen is a better nucleophile than sulfur, and the 5-membered pyrrolidine ring is thermodynamically stable.

Pathway B: Formation of Tetrahydrothiophenium (Loss of )

Mechanism: The sulfur atom attacks the carbon adjacent to the amine. The amine, protonated to

-

Precursor:

106 -

Neutral Loss: 17 Da (

) -

Product Ion:

89 (Tetrahydrothiophenium ring) -

Likelihood: Moderate. While

is a good leaving group, sulfur is a weaker nucleophile than nitrogen. This peak is usually less intense than

Visualization of Competitive Cyclization

The following diagram illustrates the kinetic competition between these two pathways.

Caption: Competitive gas-phase cyclization pathways. The formation of the pyrrolidinium ion (m/z 72) is kinetically favored over the sulfur-ring analog.

Part 3: Experimental Protocols

To obtain high-quality spectra without artifacts, you must control the redox state of the thiol.

Sample Preparation (Redox Control)

Objective: Prevent dimerization (

-

Stock Solution: Dissolve 1 mg of 4-aminobutane-1-thiol in 1 mL of 50:50 Water:Acetonitrile.

-

Reduction Step (Critical): Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM.

-

Why TCEP? Unlike DTT, TCEP is stable in acidic conditions (compatible with LC-MS mobile phases) and does not ionize strongly in positive mode to suppress your signal.

-

-

Incubation: Let stand at room temperature for 15 minutes.

-

Dilution: Dilute to 1 µg/mL in 0.1% Formic Acid (aq) / 50% Acetonitrile.

Instrument Parameters (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Cone Voltage: Low (15-20V). Reason: High cone voltage will cause "in-source fragmentation," prematurely converting

106 to -

Collision Energy (CE): Ramp 10–30 eV.

-

At 10 eV:

106 dominates. -

At 20 eV:

72 becomes the base peak. -

At >35 eV: Ring opening and C-C bond cleavage (lower mass fragments) appear.

-

Workflow Diagram

Caption: Optimized LC-MS workflow emphasizing the reduction step to maintain the monomeric species.

Part 4: Data Interpretation & Reference Tables

Diagnostic Ion Table (ESI+)

| m/z (Observed) | Ion Identity | Formula | Mechanism | Relative Abundance (Typical) |

| 106.07 | Precursor | Protonated Molecule | 100% (Low CE) | |

| 89.04 | Loss of | Thiol attack on C(N) | < 20% | |

| 72.08 | Loss of | Amine attack on C(S) | 100% (High CE) | |

| 55.05 | Fragment of | Ring opening/H-loss | Variable | |

| 30.03 | Immonium Ion | Alpha-cleavage | High in EI, Low in ESI |

Dimer Artifacts

If TCEP is omitted, expect:

-

209.13:

of Disulfide Dimer. -

175.xx: Loss of

from the dimer (asymmetric cleavage).

References

-

NIST Chemistry WebBook. Mass Spectrum of 1-Butanethiol (Analogous Fragmentation Data). National Institute of Standards and Technology.[1][2][3][4] [Link]

-

PubChem. 4-Aminobutane-1-thiol Hydrochloride Compound Summary. National Library of Medicine. [Link]

-

Gross, J. H. Mass Spectrometry: A Textbook. (Discussion on Neighboring Group Participation and "Ortho" Effects in Fragmentation). Springer. [Link]

-

Harrison, A. G. Chemical Ionization Mass Spectrometry. (Mechanisms of onium ion formation and internal nucleophilic substitution). CRC Press. [Link]

Sources

Computational Characterization of 4-Aminobutane-1-thiol: From Conformational Dynamics to Surface Assembly

Executive Summary & Strategic Importance

4-aminobutane-1-thiol (4-ABT) is a critical bifunctional linker in drug development and biosensor fabrication. Its structure—a flexible

Accurate computational modeling of 4-ABT is not trivial. It requires navigating three distinct physical regimes:

-

Conformational Flexibility: The aliphatic chain introduces multiple rotamers.

-

Solvation Effects: In aqueous physiological buffers (

), the molecule exists in equilibrium between neutral and zwitterionic forms. -

Surface Interface: The

bond formation involves complex charge transfer and surface reconstruction.

This guide provides a self-validating computational workflow to characterize 4-ABT, moving from isolated gas-phase calculations to surface adsorption simulations.

Phase I: Conformational Landscape & Electronic Structure

Before modeling surface interactions, one must identify the global minimum energy structure. The flexible butyl chain allows for gauche and trans isomerism, which dictates the packing density of Self-Assembled Monolayers (SAMs).

Computational Level of Theory

For organic linkers like 4-ABT, the choice of functional is dictated by the need to capture weak intramolecular interactions (hydrogen bonding between

-

Recommended Functional:

or-

Reasoning: These long-range corrected functionals account for dispersion forces better than standard B3LYP, which is critical for folding propensity in alkyl chains.

-

-

Basis Set:

.[1][2][3]-

Reasoning: Diffuse functions (

) are mandatory for describing the lone pairs on Sulfur and Nitrogen accurately.

-

Conformational Search Protocol

Do not rely on a single optimization. You must scan the potential energy surface (PES).

Workflow Visualization (DOT):

Solvation and pKa Prediction

In drug development, the protonation state is paramount. 4-ABT has two ionizable groups.

-

Thiol (

): -

Amine (

):

To predict

Gaussian Input Example (pKa Calculation):

Critical Insight: For thiol acidity, the M06-2X functional with the 6-311++G(2df,2p) basis set yields the lowest Mean Absolute Error (

pKa units) compared to experimental values [1].[1]

Phase II: Spectroscopic Validation (IR & Raman)

Validating your calculated structure against experimental spectra ensures your model is grounded in reality.

Vibrational Mode Assignment

The thiol (

Data Summary: Key Vibrational Modes

| Mode Description | Approx. Freq (Calc) | Scaling Factor | Diagnostic Value |

| 0.967 | Disappears on Au-surface (S-Au bond forms). | ||

| 0.960 | Indicates free amine availability. | ||

| 0.980 | Confirms alkyl chain integrity. | ||

| 0.980 | Shifts upon surface adsorption. |

Protocol Note: Calculated frequencies are harmonic. You must apply scaling factors (typically ~0.96–0.98 for DFT) to compare with experimental anharmonic FTIR data [2].

Phase III: Surface Adsorption (The Gold Interface)

This is the core module for biosensor applications. Modeling the interaction of 4-ABT with Gold (Au) requires handling the "staple motif" (where sulfur pulls gold atoms from the lattice).

Simulation Approach: Cluster vs. Periodic

-

Cluster Model (Gaussian/ORCA): Uses a finite

or -

Periodic Slab (VASP/Quantum Espresso): Recommended. Uses a repeating unit cell to simulate an infinite surface.

Recommended Protocol (Periodic DFT)

-

Software: VASP or Quantum Espresso.

-

Functional: PBE-D3 (Perdew-Burke-Ernzerhof with Grimme D3 dispersion). Dispersion is non-negotiable here; without it, the alkyl chain will not lie flat or pack correctly.

-

Surface: Au(111) facet (most thermodynamically stable).

-

Cutoff Energy: 400 eV.

Adsorption Workflow Visualization (DOT):

Calculating Binding Energy

The binding energy (

-

Target Value: For alkanethiols on Au(111),

should be approximately -

Mechanism: The S-H bond cleaves homolytically or heterolytically. In simulations, start with the thiolate radical (

) on the surface and a Hydrogen atom adsorbed nearby or removed as

References

-

Theoretical modeling of pKa's of thiol compounds in aqueous solution. Source: Royal Society of Chemistry (RSC) Advances. Context: Establishes M06-2X/SMD as the benchmark for thiol acidity. URL:[Link]

-

Vibrational Spectroscopy Scaling Factors. Source: NIST Computational Chemistry Comparison and Benchmark Database. Context: Standard scaling factors for B3LYP and other functionals. URL:[Link]

-

DFT Study of 1,3-Benzenedimethanethiol Adsorption on Au(111). Source: Sensor Letters (via ResearchGate). Context: Validates the adsorption geometry and binding energy calculations for bifunctional thiols on gold. URL:[Link]

-

Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution. Source: Journal of Physical Chemistry A. Context: Detailed protocol for using explicit water molecules to improve accuracy. URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Fabrication of 4-Aminobutane-1-thiol Self-Assembled Monolayers (SAMs)

Executive Summary

This guide details the protocol for generating high-quality Self-Assembled Monolayers (SAMs) using 4-aminobutane-1-thiol (4-ABT) on gold surfaces. Unlike long-chain alkanethiols (e.g., 11-amino-1-undecanethiol) that form crystalline-like barriers, 4-ABT possesses a short butyl spacer (

Key Technical Distinction:

-

Short Chain (

): Lower van der Waals ordering energy compared to -

Amine Termination: Provides a handle for bioconjugation (via EDC/NHS chemistry) and pH-switchable surface charge (pKa ~ 6.5–7.5 at surface).

Mechanism of Action

The formation of 4-ABT SAMs follows the Langmuir adsorption isotherm. The sulfur atom chemisorbs to the gold lattice, while the alkyl chain organizes via van der Waals forces. However, due to the short chain length of 4-ABT, the intermolecular stabilization is weak. This leads to a monolayer that is less "crystalline" and more "liquid-like" than its long-chain counterparts.

Surface Assembly Pathway

-

Physisorption: Thiol diffuses to the Au surface.

-

Chemisorption: S-H bond breaks (oxidative addition), forming a strong Au-S thiolate bond (~45 kcal/mol).

-

Organization: The butyl chains align. Note: For 4-ABT, the organization phase is rapid but prone to defects due to low lateral cohesive energy.

Visualization: SAM Formation & Functionalization

Figure 1: Workflow for the generation and functionalization of 4-ABT SAMs.

Materials & Preparation

Critical Reagents

| Reagent | Specification | Purpose |

| 4-Aminobutane-1-thiol HCl | >97% Purity | SAM precursor. Note: Often sold as HCl salt to prevent oxidation. |

| Ethanol | Absolute (200 proof), HPLC Grade | Solvent.[1] Avoid denatured ethanol (impurities disrupt SAMs). |

| Gold Substrate | Au(111) on Mica or Si/Ti/Au | Substrate. Roughness < 2 nm RMS recommended. |

| Triethylamine (TEA) | >99% (Optional) | Used to deprotonate the amine if using HCl salt. |

| Milli-Q Water | 18.2 MΩ·cm | Rinsing.[1][2] |

Solution Preparation (The "Freshness" Rule)

Thiols oxidize to disulfides/sulfonates over time. Always prepare solutions fresh.

-

Solvent System: Ethanol is standard.[1][4][5][6] However, 4-ABT HCl is a salt and may have limited solubility in pure absolute ethanol.

-

Protocol Adjustment: If the salt does not dissolve fully in absolute ethanol, use 90:10 Ethanol:Water or add 1 equivalent of Triethylamine (TEA) to neutralize the HCl and free the amine, increasing solubility in organic solvent.

-

Experimental Protocol

Phase 1: Substrate Cleaning (The Foundation)

A SAM is only as good as the underlying gold.

-

Piranha Clean (Optional but Recommended): Immerse Au substrate in Piranha solution (3:1

: 30%-

Warning: Piranha is explosive with organics.[1] Use extreme caution.

-

-

Alternative (Safer): UV/Ozone treatment for 10 minutes followed by a thorough ethanol rinse.

-

Drying: Dry under a stream of high-purity Nitrogen (

) gas. Use immediately.

Phase 2: Monolayer Assembly

-

Immersion: Place the clean gold substrate into the 1 mM 4-ABT solution.

-

Incubation Time:

-

Minimum: 4 hours (for coverage).

-

Optimal: 18–24 hours (for ordering).

-

Note: Short chains reorganize faster than long chains, but 24h ensures thermodynamic equilibrium.

-

-

Environment: Perform in the dark (to prevent photo-oxidation) and ideally under

atmosphere to minimize disulfide formation.

Phase 3: Rinsing & Drying

-

Rinse 1: Remove substrate and rinse copiously with Ethanol (removes physisorbed multilayers).

-

Rinse 2: Rinse with Milli-Q Water (removes residual salts if HCl salt was used).

-

Rinse 3: Final rinse with Ethanol .[4]

-

Dry: Blow dry with

.[5]

Characterization & Validation

Contact Angle Goniometry

The amine group is hydrophilic. However, surface pKa effects and underlying hydrophobic chains influence the result.

-

Expected Water Contact Angle (

): 45° – 60°-

Interpretation: If

, the surface is contaminated (hydrophobic impurities) or the amine groups are buried (disordered monolayer). -

pH Dependence: At low pH (protonated

), the surface is more hydrophilic (

-

Cyclic Voltammetry (CV) - Blocking Efficiency

Unlike

-

Redox Probe: 1 mM

in 0.1 M KCl. -

Result: You will observe quasi-reversible peaks. The peak separation (

) will be wider than bare gold (>60 mV) but much narrower than a long-chain SAM (which would show no peaks). -

Reductive Desorption: Scan negative in 0.5 M KOH.

-

Desorption Peak: Expect a peak around -0.7 V to -0.8 V (vs Ag/AgCl). This is less negative than long chains (-1.0 V), indicating lower stability.

-

Data Summary Table[8]

| Parameter | 4-ABT SAM ( | Long-Chain Amine SAM ( |

| Thickness | ~0.6 – 0.8 nm | ~1.6 – 1.8 nm |

| Water Contact Angle | 45° – 60° | 40° – 50° |

| Blocking Efficiency | Low (Leaky) | High (Insulating) |

| Stability (Desorption) | Low (-0.7 V) | High (-1.0 V) |

| Primary Use | Sensing / Proximity Binding | Passivation / Orientation |

Functionalization: EDC/NHS Coupling

4-ABT provides a scaffold for attaching carboxylic acid-containing biomolecules.

Protocol:

-

Activate Biomolecule: Mix the Carboxyl-molecule (Protein/DNA) with EDC (0.4 M) and NHS (0.1 M) in MES buffer (pH 5.0–6.0) for 15–30 mins.

-

Coupling: Dilute activated mixture into PBS (pH 7.4) and incubate with the 4-ABT SAM surface for 1–2 hours.

-

Mechanism: The activated NHS-ester reacts with the primary amine on the SAM to form a stable amide bond.

Figure 2: Reaction pathway for coupling biomolecules to the 4-ABT surface.

Troubleshooting & Pitfalls

Issue 1: "Patchy" Monolayers (High CV Current)

-

Cause: Short chains (

) lack the van der Waals energy to drive tight packing, leading to pinholes. -

Solution: Use a Mixed SAM . Co-assemble 4-ABT with a short diluent like butanethiol or mercaptohexanol to improve order, or backfill with a small PEG-thiol to block pinholes.

Issue 2: Salt Precipitation

-

Cause: Using 4-ABT HCl in pure ethanol.

-

Solution: Add 5-10% deionized water to the ethanol or add 1 eq. of Triethylamine.

Issue 3: Oxidation[2]

-

Cause: Amines can catalyze the oxidation of thiols to disulfides in solution before assembly.

-

Solution: Degas solvents with

for 15 mins before adding the thiol. Prepare fresh.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link

-

Wink, T., van Zuilen, S. J., Bult, A., & van Bennekom, W. P. (1997). Self-assembled monolayers for biosensors. Analyst, 122, 43R-50R. Link

-

Mendez, S., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu.[7] ACS Applied Materials & Interfaces. Link

-

Sigma-Aldrich. (n.d.).[2] Preparing Self-Assembled Monolayers (SAMs).[3][5][8][9][10] Technical Bulletin. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. if.tugraz.at [if.tugraz.at]

- 7. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Note: 4-Aminobutane-1-Thiol as a Crosslinking Agent in Hydrogels

Executive Summary

4-aminobutane-1-thiol (also known as 4-aminobutanethiol) is a heterobifunctional reagent critical for the synthesis of "thiolated polymers" (thiomers). Unlike shorter analogs such as cysteamine (2-aminoethanethiol), the 4-carbon alkyl spacer of 4-aminobutane-1-thiol provides enhanced steric flexibility, reducing intra-molecular shielding of the thiol group.

This guide details the use of 4-aminobutane-1-thiol to convert carboxyl-rich biopolymers (e.g., Hyaluronic Acid, Alginate, Gelatin) into thiol-functionalized precursors. These precursors serve as the foundation for three distinct hydrogel crosslinking mechanisms: oxidative disulfide formation , Michael-type addition , and thiol-ene photoclick chemistry .

Chemical Mechanism & Rationale[1]

The "Thiolation" Strategy

4-aminobutane-1-thiol is rarely used as a direct "bridge" between two existing polymer chains in a single step. Instead, it is used to chemically modify the polymer backbone, converting inert carboxyl groups (-COOH) into reactive thiol groups (-SH).

The Advantage of the C4 Spacer:

-

Steric Freedom: The butyl chain extends the thiol group further from the polymer backbone compared to cysteamine (ethyl chain). This increases the reaction efficiency with bulky crosslinkers (e.g., PEG-Maleimide) and improves the kinetics of disulfide bond formation.

-

Flexibility: The added flexibility can enhance the mechanical toughness of the resulting hydrogel network by allowing slight molecular re-arrangement under stress.

Reaction Pathways

The transformation involves two phases:

-

Functionalization (Phase A): Carbodiimide-mediated coupling of the amine terminus to the polymer carboxylate.

-

Gelation (Phase B): The newly introduced thiol groups react to form the hydrogel network.

Figure 1: Chemical pathway for converting carboxylated polymers into hydrogels using 4-aminobutane-1-thiol.

Protocol: Synthesis of Thiolated Hyaluronic Acid (HA-SH)

This protocol describes the modification of Hyaluronic Acid (HA) with 4-aminobutane-1-thiol. This method is adaptable for Alginate, Pectin, or Carboxymethyl Cellulose.

Materials Required

-

Polymer: Sodium Hyaluronate (MW 100 kDa – 1 MDa).

-

Reagent: 4-aminobutane-1-thiol hydrochloride (Store under inert gas).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Reducing Agent: DTT (Dithiothreitol) or TCEP.

-

Purification: Dialysis tubing (MWCO 3.5 kDa or 10 kDa).

-

Media: 0.1M HCl, dilute NaOH, NaCl.

Step-by-Step Methodology

Step 1: Polymer Dissolution Dissolve Sodium Hyaluronate in distilled water to a concentration of 1% (w/v).

-

Expert Insight: Hydrate overnight at 4°C to ensure complete disentanglement of polymer chains.

Step 2: Carboxyl Activation Adjust the pH of the HA solution to 5.5 using 0.1M HCl. Add EDC and NHS to the solution.

-

Molar Ratio: Target a ratio of COOH:EDC:NHS = 1:2:2 (or 1:4:4 for higher substitution).

-

Stir for 15–30 minutes to form the stable NHS-ester intermediate.

Step 3: Amidation (Thiol Attachment) Add 4-aminobutane-1-thiol hydrochloride to the reaction mixture.

-

Ratio: COOH:Thiol = 1:1 to 1:2 depending on desired Degree of Substitution (DS).

-

Critical Step: The addition of the amine will drop the pH. Immediately re-adjust pH to 6.0–6.5 .

-

Why? The amine must be unprotonated to react (pKa ~10), but high pH (>7.5) accelerates hydrolysis of the NHS ester and premature oxidation of thiols. pH 6.0–6.5 is the "sweet spot."

-

Reaction Time: Stir for 4–12 hours at room temperature protected from light.

Step 4: Disulfide Cleavage (Optional but Recommended) During synthesis, some thiol groups may oxidize. Add DTT (in 5-fold molar excess relative to the thiol reagent) and stir for 1 hour to reduce all disulfides back to free thiols.

Step 5: Purification (Dialysis) Transfer solution to dialysis tubing.

-

Dialysis Medium 1 (24h): Dilute HCl (pH 4.0) + 1% NaCl.

-

Reasoning: Acidic pH prevents the thiols from oxidizing (disulfide formation is base-catalyzed). NaCl aids in ion exchange (removing the amine salts).

-

-

Dialysis Medium 2 (24h): Dilute HCl (pH 4.0).

-

Dialysis Medium 3 (12h): Distilled water (minimize time to prevent oxidation).

Step 6: Isolation Freeze the solution immediately and lyophilize (freeze-dry) for 48–72 hours. Store the resulting white "cotton-like" solid at -20°C under Argon/Nitrogen.

Characterization: The Ellman’s Assay[2][3][4]

To validate the "Degree of Substitution" (DS), you must quantify the free thiol groups.

Protocol:

-

Buffer: Prepare Reaction Buffer (0.1M Sodium Phosphate, 1mM EDTA, pH 8.0).

-

Reagent: Dissolve 4mg Ellman’s Reagent (DTNB) in 1mL Reaction Buffer.

-

Sample: Dissolve 1-2 mg of lyophilized HA-SH in 1mL Reaction Buffer.

-

Reaction: Mix 50 µL of Ellman’s solution with 2.5 mL of Sample solution. Incubate 15 mins at Room Temp.

-

Measurement: Measure Absorbance at 412 nm .

-

Calculation: Use the molar extinction coefficient of TNB (

).[1]

Application Note: Crosslinking Strategies

Once you have the HA-SH (functionalized with 4-aminobutane-1-thiol), you can form hydrogels using these three methods.

Strategy A: In-Situ Disulfide Crosslinking

-

Mechanism: Oxidation of -SH groups to -S-S- bonds.

-

Protocol: Dissolve HA-SH in PBS (pH 7.4).

-

Trigger: Air oxidation (slow, 24-48h) or addition of dilute

(fast, minutes). -

Properties: Reversible gel; can be degraded by reducing agents (glutathione) in vivo.

Strategy B: Michael-Type Addition (High Stability)

-

Mechanism: Reaction of HA-SH with a bis-maleimide crosslinker (e.g., PEG-DiMaleimide).

-

Protocol: Mix HA-SH solution with PEG-DiMaleimide solution at pH 7.4.

-

Kinetics: Extremely fast gelation (< 1 minute).

-

Advantage: Non-reversible, hydrolytically stable, defined mesh size.

Strategy C: Thiol-Ene Photoclick[6]

-

Mechanism: Radical mediated step-growth polymerization.

-

Protocol: Mix HA-SH with PEG-Norbornene and a photoinitiator (e.g., LAP).

-

Trigger: Expose to UV/Visible light (365nm or 405nm).

-

Advantage: Spatiotemporal control (patterning).

Figure 2: Experimental workflow from raw polymer to crosslinked hydrogel.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Thiol Substitution | pH too high during coupling. | Maintain pH < 6.5. Above pH 7, the NHS-ester hydrolyzes faster than the amine reacts. |

| Gelation during Dialysis | Oxidation of thiols. | Ensure dialysis buffer is acidic (pH 4.0) and degassed. Add EDTA to chelate metal ions that catalyze oxidation. |

| Insoluble Lyophilizate | Disulfide crosslinking in solid state. | Store under inert gas. If insoluble, treat with 10mM DTT to break bonds, then dialyze again. |

| Odor | Free thiol reagent. | 4-aminobutane-1-thiol has a strong stench. Work in a fume hood. Treat waste with bleach (hypochlorite) to oxidize and neutralize the odor. |

References

-

Synthesis and in vitro evaluation of thiolated hyaluronic acid for mucoadhesive drug delivery. Kafedjiiski, K., et al.[2][3] (2007).[2][3] International Journal of Pharmaceutics.

-

Thiolated polymeric hydrogels for biomedical application. D. S. B. N. S. A. G. (2020).[4][5][6] University of Bari.

-

Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. P. M. C. (2018).[1][7][8] PMC - NIH.

-

Ellman's Assay Protocol for Sulfhydryl Quantification. BroadPharm Protocols. (2022).[1]

-

Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry. Lin, C.C., et al.[9] (2011).[10] Biomaterials.[4][2]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Investigating Thiol-Modification on Hyaluronan via Carbodiimide Chemistry using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro evaluation of thiolated hyaluronic acid for mucoadhesive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thiolated Hyaluronic Acid as Versatile Mucoadhesive Polymer: From the Chemistry Behind to Product Developments—What Are the Capabilities? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry [scholarworks.indianapolis.iu.edu]

- 10. bmglabtech.com [bmglabtech.com]

Application Note: Precision Disulfide Engineering with 4-Aminobutane-1-thiol

Executive Summary & Strategic Rationale

4-Aminobutane-1-thiol (CAS: 21100-03-8) serves as a critical heterobifunctional linker in the development of Antibody-Drug Conjugates (ADCs), biosensors, and redox-responsive nanomaterials. Its four-carbon alkyl chain (

This guide moves beyond basic oxidation. It details the controlled formation of disulfide bridges , specifically focusing on "smart" reversible linkers for drug delivery. Unlike irreversible thioether bonds (formed via maleimides), disulfide bonds formed with 4-aminobutane-1-thiol are designed to be stable in circulation but cleavable in the reducing environment of the cytosol (high glutathione), releasing the amine-functionalized payload.

Key Chemical Properties

| Property | Value | Implication for Protocol |

| Molecular Weight | 105.20 g/mol (Free base) | Low MW minimizes immunogenicity in conjugates. |

| Chain Length | ~6.5 Å (C4 Spacer) | Optimal flexibility; reduces steric hindrance at the reaction site. |

| Thiol pKa | ~10.2 - 10.5 | Critical: Higher than cysteine (~8.3). Requires pH > 8.0 for efficient nucleophilic attack (thiolate formation). |

| Amine pKa | ~10.0 | Positively charged at physiological pH, aiding solubility. |

Mechanism of Action: Thiol-Disulfide Exchange[1][2][3][4]

Random oxidation (mixing two thiols with air) leads to a statistical mixture of homodimers and heterodimers, which is unacceptable for therapeutic applications. The industry standard for precision conjugation is Thiol-Disulfide Exchange using an activating agent like 2,2'-Dithiodipyridine (Aldrithiol-2).

The Pathway[5][6]

-

Activation: The target thiol (e.g., on a protein or nanoparticle) reacts with Aldrithiol-2 to form a reactive pyridyl disulfide intermediate.

-

Conjugation: 4-Aminobutane-1-thiol attacks the intermediate, releasing non-reactive 2-thiopyridone and forming the desired stable mixed disulfide.

Figure 1: Stepwise mechanism for controlled heterodisulfide formation. This pathway prevents homodimerization of the target protein.

Protocol A: Controlled Heterodisulfide Conjugation (Bioconjugation)

Primary Application: Attaching the linker to a Cysteine-rich protein or Thiolated Surface.

Materials

-

Buffer A: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0 (Degassed). Note: EDTA is mandatory to chelate metal ions that catalyze uncontrolled oxidation.

-

Activator: 2,2'-Dithiodipyridine (Aldrithiol-2), dissolved in Ethanol or DMSO (10 mM stock).

-

Linker: 4-Aminobutane-1-thiol hydrochloride.[1]

-

Purification: PD-10 Desalting Columns or Dialysis Cassettes (MWCO depends on protein).

Step-by-Step Methodology

-

Protein Activation:

-

Dissolve/dilute the target protein to 50–100 µM in Buffer A .

-

Add a 10-fold molar excess of Aldrithiol-2 to the protein solution.

-

Why? Excess activator ensures all protein thiols react with the pyridine ring rather than crosslinking with each other.

-

Incubate for 60 minutes at Room Temperature (RT) with gentle agitation.

-

-

Purification of Intermediate:

-

Remove excess Aldrithiol-2 using a desalting column equilibrated with Buffer A .

-

Validation: The protein is now "activated" (Protein-S-S-Py). This intermediate is stable and can be stored at -80°C if necessary.

-

-

Conjugation (Disulfide Formation):

-

Prepare a fresh 50 mM stock of 4-aminobutane-1-thiol in Buffer A .

-

Add a 5-fold molar excess of the linker to the activated protein.

-

Observation: The release of 2-thiopyridone is instantaneous and can be monitored spectrophotometrically at 343 nm (Extinction coefficient

). -

Incubate for 2–4 hours at RT under nitrogen atmosphere (optional but recommended).

-

-

Final Purification:

-

Remove excess 4-aminobutane-1-thiol and the thiopyridone byproduct via dialysis or Size Exclusion Chromatography (SEC).

-

The resulting conjugate possesses a pendant primary amine attached via a cleavable disulfide bond.

-

Protocol B: Oxidative Homodimerization (Synthesis of Cystamine Analogue)

Primary Application: Creating Bis(4-aminobutyl)disulfide for use as a crosslinker reference or reversible spacer.

Warning: This reaction is exothermic. Perform in a fume hood.

Materials

-

4-Aminobutane-1-thiol hydrochloride.[1]

-

Oxidant: Hydrogen Peroxide (30%) or Iodine (

). -

Solvent: Ethanol/Water (1:1 v/v).

-

Base: NaOH (to neutralize HCl salt and facilitate thiolate formation).

Methodology (Iodine Titration Method)

This method is preferred for high purity as it avoids "over-oxidation" to sulfonic acids.

-

Dissolution: Dissolve 1.0 g (approx. 7 mmol) of 4-aminobutane-1-thiol HCl in 10 mL of Ethanol/Water. Adjust pH to ~8.0 using 1M NaOH.

-

Oxidation: Prepare a solution of Iodine (

) in Ethanol (0.5 M). -

Titration: Add the Iodine solution dropwise to the stirring thiol solution.

-

Visual Indicator: The solution will initially consume the iodine color. Continue adding until a faint yellow color persists (indicating excess iodine).

-

-

Quenching: Add a pinch of Sodium Thiosulfate to remove excess iodine (solution turns clear).

-

Extraction: Evaporate ethanol. Basify the aqueous layer to pH >11 with NaOH to deprotonate the amines. Extract the disulfide (free base) into Dichloromethane (DCM).

-

Isolation: Dry DCM over

, filter, and evaporate to yield Bis(4-aminobutyl)disulfide as a waxy solid or oil.

Quality Control & Troubleshooting

Self-Validating the System

Every step of the protocol should be verified before proceeding.

| Checkpoint | Method | Acceptance Criteria |

| Thiol Activity (Start) | Ellman’s Assay (DTNB) | React linker with DTNB. Absorbance at 412 nm should match theoretical concentration ( |

| Activation Efficiency | UV-Vis (343 nm) | After adding Aldrithiol-2, no free thiol should be detectable by Ellman's. |

| Disulfide Formation | HPLC / LC-MS | Shift in retention time. Mass spec should show parent ion corresponding to the dimer or conjugate MW. |

Troubleshooting Guide

-

Problem: Low conjugation yield.

-

Root Cause:[2] The pKa of 4-aminobutane-1-thiol (~10.5) is high. At pH 7.0, less than 0.1% is in the reactive thiolate form (

). -

Solution: Increase reaction pH to 8.5. Ensure the buffer is strong (100 mM) to buffer the HCl salt of the linker.

-

-

Problem: Protein precipitation during activation.

-

Root Cause:[2] Aldrithiol-2 is hydrophobic.

-

Solution: Add <5% DMSO or DMF to the reaction buffer to solubilize the activator.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for conjugating 4-aminobutane-1-thiol to a protein target.

References

-

Thiol-Disulfide Exchange Mechanism

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.

-

-

Ellman's Assay Protocol

-

Thermo Fisher Scientific. Ellman’s Reagent (DTNB) Protocol.

-

-

Disulfide Linkers in ADCs

-

Creative Biolabs.[2] Disulfide Linkers for Antibody-Drug Conjugates.

-

-

Chemical Properties

-

PubChem. 4-Aminobutane-1-thiol Hydrochloride Compound Summary.

-

- Pyridyl Disulfide Activation: Van Horn, W. D., et al. (2003). Pyridyl Disulfide-Based Thiol-Disulfide Exchange. Bioconjugate Chemistry. (General reference for PDS chemistry).

Sources

synthesis of polymers using 4-aminobutane-1-thiol as a monomer

Application Note: Advanced Polymer Architectures via 4-Aminobutane-1-thiol

Part 1: Strategic Overview

4-Aminobutane-1-thiol (ABT) is a heterobifunctional building block (

-

Mucoadhesion: Improved interpenetration into mucus glycoprotein networks.

-

Redox Responsiveness: Faster disulfide bond formation/cleavage kinetics for smart drug release.

-

Surface Accessibility: Higher reactivity for subsequent conjugation (e.g., maleimide-drug linkers or gold nanoparticles).

This guide details the synthesis of Thiolated Hyaluronic Acid (HA-ABT) , a gold-standard biodegradable polymer for injectable hydrogels and mucosal drug delivery.

Part 2: Experimental Protocols

Protocol 1: Synthesis of Thiolated Hyaluronic Acid (HA-ABT)

Mechanism: Carbodiimide-mediated amide coupling of ABT to the glucuronic acid moieties of Hyaluronic Acid.

Materials Required:

-

Hyaluronic Acid (HA), Na salt (MW ~50–100 kDa).

-

4-Aminobutane-1-thiol hydrochloride (ABT).

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

N-Hydroxysuccinimide (NHS).

-

Dialysis Tubing (MWCO 3.5 kDa).[1]

-

Inert Gas (Nitrogen or Argon).

-

0.1 M HCl and 0.1 M NaOH.

Step-by-Step Methodology:

-

Solubilization:

-

Dissolve 1.0 g of Hyaluronic Acid in 100 mL of deionized water (1% w/v) in a round-bottom flask.

-

Stir until fully hydrated (approx. 2–4 hours).

-

-

Carboxyl Activation:

-

Add EDC (final conc. 50 mM) and NHS (final conc. 50 mM) to the HA solution.

-

Adjust pH to 5.5 using 0.1 M HCl.

-

Critical Step: Stir for 15 minutes to form the reactive NHS-ester intermediate. Do not exceed 30 minutes to prevent hydrolysis.

-

-

Grafting (Amide Bond Formation):

-

Add 4-Aminobutane-1-thiol (ABT) to the mixture.

-

Ratio: Use a 1:1 to 2:1 molar ratio of ABT to HA carboxyl groups depending on the desired Degree of Substitution (DS).

-

Readjust pH to 6.0–6.5 .

-

Purge the flask with Nitrogen/Argon to prevent premature thiol oxidation.

-

React for 4–6 hours at room temperature under continuous stirring.

-

-

Purification (Removal of Unreacted Monomer):

-

Transfer the reaction mixture into dialysis tubing (MWCO 3.5 kDa).

-

Dialysis Cycle 1: Dialyze against dilute HCl (1 mM, pH ~3) containing 1% NaCl for 24 hours (prevents disulfide formation).

-

Dialysis Cycle 2: Dialyze against 1 mM HCl (without salt) for 24 hours.

-

Note: Perform dialysis in the dark at 4°C to minimize oxidation.

-

-

Isolation:

-

Freeze the purified polymer solution at -80°C.

-

Lyophilize (freeze-dry) for 48 hours to obtain the white fibrous product (HA-ABT).

-

Store at -20°C under inert gas.

-

Protocol 2: Quantification of Free Thiols (Ellman’s Assay)

Purpose: To validate the Degree of Substitution (DS) of the synthesized polymer.

Reagents:

-

Ellman’s Reagent: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.[2]

-

Reaction Buffer: 0.5 M Phosphate buffer, pH 8.0.

Workflow:

-

Sample Prep: Dissolve 1 mg of synthesized HA-ABT in 1 mL of deionized water.

-

Reaction: Mix 250 µL of sample + 250 µL of Reaction Buffer + 500 µL of Ellman’s Reagent.

-

Incubation: Incubate at room temperature for 15 minutes (protected from light).

-

Measurement: Measure Absorbance at 412 nm .

-

Calculation: Calculate thiol concentration using the molar extinction coefficient of TNB (

).

Part 3: Visualization & Mechanism

Figure 1: Synthesis & Crosslinking Workflow

The diagram below illustrates the chemical activation of the polymer backbone and the subsequent grafting of the 4-aminobutane-1-thiol monomer.[3][4]

Caption: Reaction pathway for grafting 4-aminobutane-1-thiol onto polysaccharide backbones, leading to redox-responsive hydrogels.

Part 4: Data Summary & Troubleshooting

Table 1: Critical Process Parameters (CPP)

| Parameter | Target Range | Impact of Deviation |

| Activation pH | 5.0 – 5.5 | >6.0: Low activation efficiency (hydrolysis of EDC). <4.5: N-acylurea byproduct formation. |

| Coupling pH | 6.0 – 6.5 | >7.0: Rapid oxidation of thiols to disulfides before grafting. |

| Reaction Time | 4 – 6 hours | >12h: Polymer degradation (hydrolysis). |

| Inert Atmosphere | Essential. Oxygen causes premature crosslinking (gelation). |

Troubleshooting Guide:

-

Problem: Product is insoluble in water.

-

Cause: Oxidation occurred during dialysis, forming crosslinked disulfides.

-

Solution: Add Dithiothreitol (DTT) or TCEP to reduce disulfides, then dialyze under strict inert conditions.

-

-

Problem: Low Thiol Content (DS).

-

Cause: Hydrolysis of NHS-ester before ABT addition.

-

Solution: Minimizing the time between NHS addition and ABT addition (max 15 mins). Increase EDC/NHS molar excess.

-

References

-

Bernkop-Schnürch, A. (2018). Thiolated polymers: Bioinspired polymers utilizing one of the most important bridging structures in nature. Journal of Controlled Release.

-

Mfoafo, K., et al. (2023). Thiolated polymers: An overview of mucoadhesive properties and their potential in drug delivery via mucosal tissues. Journal of Drug Delivery Science and Technology.

-

Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics.

-

BroadPharm. (2022).[2] Ellman's Assay Protocol for Quantification of Sulfhydryls.

Sources

Application Note: 4-Aminobutane-1-thiol (4-ABT) in Surface Modification

Abstract

This guide details the use of 4-aminobutane-1-thiol (4-ABT) as a bifunctional linker for functionalizing noble metal surfaces (Au, Ag) and quantum dots. Unlike long-chain alkanethiols (

Part 1: Chemical Identity & Handling

Compound: 4-Aminobutane-1-thiol (often supplied as Hydrochloride salt,

Critical Handling Protocols

-

Oxidation Sensitivity: Free thiols oxidize to disulfides (

) in air. Always store the solid under inert gas ( -

Salt vs. Free Base: The HCl salt is significantly more stable against oxidation than the free base.

-

Application Tip: For SAM formation, the protonated amine (

) prevents the "looping" effect where the amine terminus competitively binds to the gold surface. Do not neutralize the salt prior to incubation.

-

Part 2: Protocol for Planar Surface Modification (Au Sensors)

Target Application: Surface Plasmon Resonance (SPR) chips, Quartz Crystal Microbalance (QCM), and Electrochemical Electrodes.

Materials

-

Polycrystalline Gold Substrates (Au(111) preferred for highest order).

-

4-Aminobutane-1-thiol Hydrochloride.

-

Absolute Ethanol (200 proof, HPLC grade).

-

Cleaning Reagents:

,

Step-by-Step Methodology

Phase 1: Substrate Cleaning (The Piranha Etch)

Safety Warning: Piranha solution reacts violently with organics.[1] Use glass only. Full PPE required.[2]

-

Mix

and -

Immerse gold substrates for 60 seconds. (Note: Longer times may strip thin gold films).

-

Rinse copiously with ultrapure water (18.2 MΩ·cm), then absolute ethanol.

-

Dry under a stream of

.

Phase 2: SAM Formation[3][4]

-

Solution Prep: Prepare a 1.0 mM solution of 4-ABT in absolute ethanol.

-

Calculation: For 10 mL, dissolve ~1.4 mg of 4-ABT HCl (MW ≈ 141.66 g/mol ).

-

Degassing: Purge the solution with

for 5 minutes to remove dissolved oxygen.

-

-

Incubation: Immerse the clean gold substrate into the solution.

-

Duration: 12–24 hours at room temperature.

-

Environment:[1] Dark, sealed container (to prevent photo-oxidation).

-

-

Washing: Remove substrate and rinse thoroughly with ethanol to remove physisorbed (non-covalently bound) layers.

-

Drying: Blow dry with

. Use immediately for conjugation.

Mechanism & Workflow Visualization

Figure 1: Workflow for generating amine-terminated Self-Assembled Monolayers on gold.

Part 3: Protocol for Nanoparticle Ligand Exchange

Target Application: Stabilizing Citrate-AuNPs for drug delivery or lateral flow assays.

Challenge: Short-chain aminothiols can induce aggregation in AuNPs due to cross-linking or loss of electrostatic repulsion. Solution: Use a surfactant stabilizer (Tween 20) during exchange or ensure high charge density.

Protocol

-

Starting Material: Citrate-capped AuNPs (e.g., 20 nm, OD 1.0).

-

Surfactant Addition: Add Tween 20 to the AuNP solution (final conc. 0.05% v/v) to prevent aggregation during the stripping of citrate.

-

Thiol Addition: Add 4-ABT (dissolved in water) to the AuNPs.

-

Ratio: Excess is required.[4] Aim for >10,000:1 molar ratio of Thiol:AuNP.

-

-

Reaction: Stir overnight at Room Temp.

-

Purification: Centrifuge (e.g., 12,000 x g for 20 mins). Discard supernatant (removes citrate and excess thiol). Resuspend pellet in buffer (PBS or HEPES).

Part 4: Bioconjugation (EDC/NHS Coupling)

Once the 4-ABT SAM is formed, the surface is rich in primary amines. To attach a protein (antibody/enzyme), you must activate the protein's carboxyl groups, not the surface.

"Inverted" Coupling Protocol

-

Activation:

-

Mix Protein (

) in Activation Buffer (0.1 M MES, pH 6.0). -

Add EDC (2 mM) and NHS (5 mM).[5]

-

React for 15 minutes.

-

-

Quenching (Optional but recommended): Add 2-mercaptoethanol (20 mM) to quench unreacted EDC if purification isn't possible.

-

Conjugation:

-

Critical Step: The 4-ABT surface amines are likely protonated (

) if coming from acidic conditions. Rinse the SAM with a basic buffer (PBS pH 7.4 or Carbonate pH 8.5) immediately before use to ensure amines are nucleophilic ( -

Incubate the activated protein with the 4-ABT modified surface for 2 hours.

-

-

Blocking: Block remaining amine sites with BSA or Ethanolamine to prevent non-specific binding.

Conjugation Pathway[6][7]

Figure 2: Mechanism of attaching carboxylated biomolecules to 4-ABT modified surfaces.

Part 5: Characterization & QC

How do you know it worked?

| Technique | Expected Result for 4-ABT SAM | Diagnostic Note |

| Contact Angle | 30° – 50° | Lower than bare gold (hydrophilic), but higher than -OH terminated SAMs. |

| XPS (ESCA) | S 2p: Doublet at ~162 eV (Au-S bound).N 1s: Peak at ~400 eV ( | Absence of S 2p peak at 164 eV confirms no unbound thiol/disulfide physisorption. |

| Ellipsometry | Thickness ~ 0.7 – 0.9 nm | Theoretical length of 4-ABT is short. If >1.5 nm, multilayers have formed. |

| Cyclic Voltammetry | Redox probe ( | 4-ABT is short enough to allow electron tunneling, unlike C11 chains which insulate. |

References

-